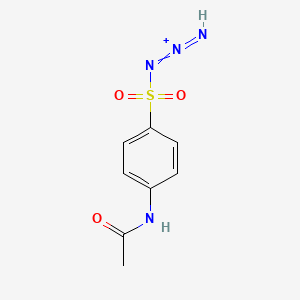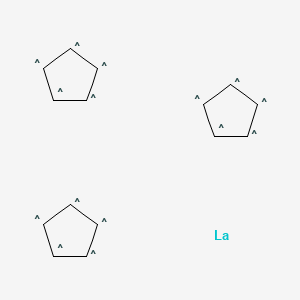
Tris(cyclopentadienyl)lanthanum(III), 99.9% trace metals basis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(cyclopentadienyl)lanthanum(III): is an organometallic compound with the chemical formula La(C₅H₅)₃ . It is composed of a lanthanum ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)lanthanum(III) can be synthesized through the reaction of lanthanum chloride with sodium cyclopentadienide in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, with a focus on maintaining purity and preventing contamination. The use of high-purity reagents and controlled environments is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tris(cyclopentadienyl)lanthanum(III) can undergo oxidation reactions, often resulting in the formation of lanthanum oxides.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst
Major Products Formed:
Oxidation: Lanthanum oxides.
Substitution: New lanthanum complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(cyclopentadienyl)lanthanum(III) is used as a precursor in the synthesis of other lanthanum compounds and as a catalyst in various organic reactions .
Biology and Medicine:
Industry: The compound is utilized in the production of advanced materials, including those used in electronics and photonics. Its role as a catalyst in polymerization reactions is also notable .
Wirkmechanismus
The mechanism by which tris(cyclopentadienyl)lanthanum(III) exerts its effects is primarily through its ability to coordinate with other molecules and ions. The cyclopentadienyl ligands create a stable environment for the lanthanum ion, allowing it to participate in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the cyclopentadienyl ligands and the lanthanum ion .
Vergleich Mit ähnlichen Verbindungen
- Tris(cyclopentadienyl)yttrium(III)
- Tris(cyclopentadienyl)thulium(III)
- Tris(tetramethylcyclopentadienyl)gadolinium(III)
- Tris(isopropylcyclopentadienyl)lanthanum(III)
Comparison: Tris(cyclopentadienyl)lanthanum(III) is unique due to the specific properties of the lanthanum ion, such as its larger ionic radius and different electronic configuration compared to other lanthanides. This results in distinct reactivity and stability profiles, making it suitable for specific applications where other similar compounds may not perform as effectively .
Eigenschaften
Molekularformel |
C15H15La |
|---|---|
Molekulargewicht |
334.18 g/mol |
InChI |
InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI-Schlüssel |
FRXJDKXOOBAPRG-UHFFFAOYSA-N |
Kanonische SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










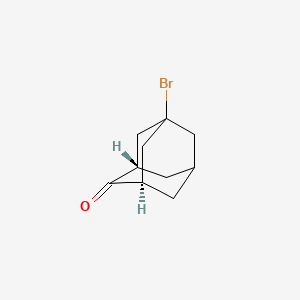
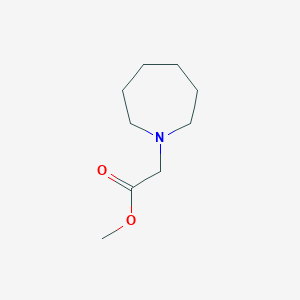
![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)
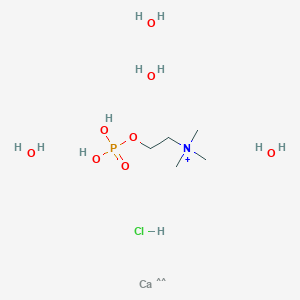
![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)
